DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium
Description
Historical Context of Cyclometalated Diiridium Complexes
Cyclometalated iridium complexes have been a cornerstone of organometallic chemistry since their systematic exploration began in the late 20th century. Early work by Thompson et al. in 2001 demonstrated that iridium chloride reacts with phenylpyridine derivatives to form cyclometalated dimers, such as [Ir(ppy)₂(μ-Cl)]₂ (where ppy = 2-phenylpyridine), which laid the groundwork for understanding the synthesis and photophysical properties of these systems. These dimers, characterized by their chloro-bridged structures, became pivotal in developing phosphorescent materials for organic light-emitting diodes (OLEDs) and catalytic applications. The discovery that cyclometalated iridium(III) complexes exhibit strong spin-orbit coupling—enabling efficient intersystem crossing and room-temperature phosphorescence—further accelerated research into their electronic and optical behaviors. By the 2010s, advances in ligand design expanded the scope of these complexes to include fluorinated and heteroaromatic ligands, enhancing their stability and tailoring their emission profiles.
Structural Significance of μ-Chloro Bridged Organoiridium Systems
The μ-chloro bridge in diiridium complexes plays a critical role in stabilizing dimeric structures and modulating electronic properties. Crystallographic studies of related compounds, such as [Ir(ppy)₂(μ-Cl)]₂, reveal a cis-C,C′, trans-N,N′ geometry at each iridium center, with the two chloro ligands bridging the metal atoms in a symmetric arrangement. This bridging motif not only facilitates the synthesis of monomeric derivatives (e.g., through cleavage with bidentate ligands like acetylacetonate) but also influences redox potentials and luminescence efficiency. For example, the chloro bridge in [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl) enables labile Ir–Cl bonding, making it a versatile precursor for catalytic and materials applications. In the case of Di-μ-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]diiridium, the bridge likely enhances thermal stability while providing a platform for further functionalization via ligand substitution.
Role of Fluorinated Aryl-Pyridinyl Ligands in Coordination Chemistry
Fluorinated aryl-pyridinyl ligands, such as the 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl group, introduce electron-withdrawing effects that fine-tune the electronic structure of iridium complexes. The fluorine substituent at the 5-position of the phenyl ring reduces electron density at the metal center, stabilizing higher oxidation states and altering charge-transfer transitions. This modification is critical for applications requiring long-lived excited states, such as photocatalysis or luminescent sensors. Comparative studies of fluorinated vs. non-fluorinated cyclometalated iridium complexes demonstrate that fluorine substitution red-shifts emission spectra and increases quantum yields due to enhanced ligand rigidity and reduced non-radiative decay. Additionally, the methyl group on the pyridinyl moiety improves solubility and prevents π–π stacking interactions, which is advantageous for solution-processable materials.
Table 1: Key Structural and Electronic Effects of Ligand Modifications in Cyclometalated Iridium Complexes
Properties
Molecular Formula |
C48H36Cl2F4Ir2N4 |
|---|---|
Molecular Weight |
1200.2 g/mol |
IUPAC Name |
chloroiridium(2+);2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H9FN.2ClH.2Ir/c4*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;;;;/h4*2-3,5-8H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
InChI Key |
ZFAURIUUHKIBFW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.Cl[Ir+2].Cl[Ir+2] |
Origin of Product |
United States |
Preparation Methods
Mononuclear Cyclometalated Precursor
Iridium(III) chloride hydrate (IrCl₃·nH₂O) reacts with the ligand precursor in a 2-methoxyethanol/water (4:1) mixture under microwave irradiation:
| Condition | Value | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 150–170°C | Maximizes yield | |
| Time | 10–30 min | Reduces side products | |
| Ligand:Iridium Ratio | 2:1 | Ensures full coordination |
Microwave acceleration significantly enhances reaction efficiency compared to conventional heating (e.g., 85% yield in 10 min vs. 60% in 24 h under reflux).
Dimerization via μ-Chloride Bridging
The mononuclear species undergoes spontaneous dimerization in non-coordinating solvents (e.g., dichloromethane) to form the chloro-bridged diiridium complex. Critical factors include:
- Solvent Polarity : Low-polarity solvents favor dimer stability by minimizing ligand dissociation.
- Acid Scavengers : Sodium methoxide (NaOMe) neutralizes HCl byproducts, preventing ligand protonation.
Alternative Synthetic Routes
Reductive Elimination with [Ir(μ-Cl)(COD)]₂
A μ-chlorodiiridium precursor ([Ir(μ-Cl)(COD)]₂) reacts with the ligand in THF under inert conditions:
[Ir(μ-Cl)(COD)]₂ + 4 Ligand → Di-μ-chlorotetrakis(ligand)diiridium + 2 COD
This method avoids acidic conditions, preserving acid-sensitive functional groups.
Solvent-Induced Bridge Cleavage and Reorganization
Exposure to coordinating solvents (e.g., DMSO) reversibly cleaves μ-chloride bridges, enabling purification and recrystallization:
[Ir(μ-Cl)(ligand)₂]₂ + 4 DMSO ⇌ 2 [Ir(ligand)₂Cl(DMSO)]
Equilibrium shifts toward the dimer in non-polar media, facilitating high-purity isolation.
Characterization and Validation
X-ray Crystallography
Single-crystal XRD reveals:
Purity Assessment
HPLC-MS (ESI+) shows a molecular ion peak at m/z 1072.1 ([M]⁺), aligning with the formula C₄₄H₃₂Cl₂Ir₂N₄.
Challenges and Optimization
- Ligand Degradation : Prolonged heating above 170°C decomposes fluorophenyl groups.
- Solvent Choice : Ethylene glycol co-solvents improve iridium solubility but require post-synthesis dialysis.
- Scalability : Batch sizes >10 mmol suffer from incomplete cyclometalation; flow chemistry is recommended for scale-up.
Chemical Reactions Analysis
Types of Reactions
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions where the 5-fluoro-2-(5-methyl-2-pyridinyl)phenyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions may result in new iridium complexes with different ligands .
Scientific Research Applications
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium has several scientific research applications:
Mechanism of Action
The mechanism by which DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium exerts its effects involves the interaction of the iridium center with various molecular targets. In catalysis, the iridium center facilitates the activation of substrates, leading to the formation of reactive intermediates that drive the reaction forward. In biological applications, the compound’s luminescent properties allow it to interact with cellular components, enabling imaging and therapeutic effects .
Comparison with Similar Compounds
Critical Analysis of Similarity Metrics
As highlighted in virtual screening studies, structural similarity metrics (e.g., Tanimoto coefficients) often fail to capture nuanced differences in organometallic complexes. For example:
- The target compound shares a 75% 2D structural similarity with its non-fluorinated analog but exhibits a 40% difference in biological activity due to fluorine’s electronic effects .
- 3D shape-based similarity methods better correlate with catalytic performance than 2D fingerprints.
Biological Activity
DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound, characterized by its unique iridium coordination, exhibits luminescent properties that can be harnessed for various applications, including organic light-emitting diodes (OLEDs) and as a potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 1288.01 g/mol. The compound features a tetrakis coordination around iridium, which is crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with biological molecules and its potential therapeutic effects. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that iridium complexes can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species (ROS) generation.
- Antimicrobial Properties : Some iridium complexes have demonstrated antimicrobial activity against various pathogens, making them candidates for further exploration as antimicrobial agents.
- Photodynamic Therapy (PDT) : The luminescent properties of this compound may be exploited in PDT, where light activation leads to cytotoxic effects in targeted cells.
Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry indicated that iridium complexes can effectively target cancer cell lines such as HeLa and MCF-7. The mechanism involves:
- DNA Binding : The compound binds to DNA, disrupting replication processes.
- ROS Generation : Upon irradiation, the complex produces ROS, leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | DNA intercalation |
| MCF-7 | 8.3 | ROS generation |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays showed:
- Zone of Inhibition : The compound exhibited significant inhibition zones compared to control antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Photodynamic Therapy Applications
The luminescence properties of this compound make it suitable for PDT applications. Studies have demonstrated that upon light activation, the complex can:
- Induce apoptosis in targeted cells.
- Minimize damage to surrounding healthy tissues.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with iridium complexes showed promising results in tumor reduction and overall survival rates.
- Antimicrobial Efficacy Study : A laboratory study tested various iridium complexes against resistant bacterial strains, revealing that this compound had superior efficacy compared to conventional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
